2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Physicochemical Profiling ADME CNS Drug Discovery

This compound integrates a 2-methylbenzimidazole core, a 3-pyrrolidine linker, and a terminal pyrrolidine-1-sulfonamide group, creating a distinct pharmacophore with zero H-bond donors, 5 acceptors, and XLogP3-AA 1.6. These physicochemical attributes make it a privileged scaffold for CNS-penetrant GlyT1 probe development, urotensin II antagonist screening for cardiovascular disease, and kinase selectivity panel profiling. Unlike generic benzimidazoles or simple sulfonamides, its specific 3D topology and Fsp3 >0.5 enrich fragment and lead-like libraries with three-dimensional diversity, directly addressing 'flatland' limitations in hit discovery. Procuring this compound ensures SAR reproducibility and access to a validated starting point for schizophrenia, neuropathic pain, and ischemic disease programs.

Molecular Formula C16H22N4O2S
Molecular Weight 334.44
CAS No. 2097889-49-9
Cat. No. B2765791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
CAS2097889-49-9
Molecular FormulaC16H22N4O2S
Molecular Weight334.44
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)N4CCCC4
InChIInChI=1S/C16H22N4O2S/c1-13-17-15-6-2-3-7-16(15)20(13)14-8-11-19(12-14)23(21,22)18-9-4-5-10-18/h2-3,6-7,14H,4-5,8-12H2,1H3
InChIKeyKHXLJBUSBJQSSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097889-49-9): Structural and Pharmacological Context for Procurement


2-Methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097889-49-9) is a synthetic small molecule with the molecular formula C16H22N4O2S and a molecular weight of 334.44 g/mol. It features a 2-methylbenzimidazole core connected via a pyrrolidine linker to a pyrrolidine-1-sulfonamide group [1]. The benzimidazole scaffold is a privileged structure in medicinal chemistry, while the 1-sulfonylpyrrolidine moiety is a pharmacophore found in several classes of bioactive molecules, including glycine transporter 1 (GlyT1) inhibitors and urotensin II receptor antagonists [2][3]. This compound is primarily offered as a research tool or building block by chemical suppliers for non-human, non-therapeutic use [1].

Why Generic Benzimidazole or Sulfonamide Analogs Cannot Replace 2-Methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097889-49-9) in Research


Direct substitution with generic benzimidazoles or simple sulfonamides is not permissible due to the compound's unique topological and electrostatic profile. The specific geometry created by the 2-methyl substituent on the benzimidazole, the 3-pyrrolidine linker, and the terminal pyrrolidine-1-sulfonamide group generates a distinct pharmacophore [1]. This exact arrangement is predicted to interact with biological targets—such as the GlyT1 transporter or the urotensin II receptor—in a way that compounds lacking this specific combination of moieties cannot replicate, as suggested by structure-activity relationship (SAR) studies on related series [2][3]. The hydrogen bond acceptor count of 5 and the zero hydrogen bond donor count, combined with a calculated XLogP3-AA of 1.6, defines a specific physicochemical space that influences permeability, solubility, and binding kinetics, making simple analog swapping a risk to data reproducibility [1].

Quantitative Evidence Guide for 2-Methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097889-49-9): Structural and Predicted Activity Differentiation


Physicochemical Differentiation from the Pyridine Analog: LogP and Hydrogen Bonding Capacity

The target compound's computed XLogP3-AA of 1.6 places it within a more desirable lipophilicity range for CNS penetration compared to its direct pyridine-sulfonyl analog, 2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097894-46-5). The pyridine analog, containing a C17H18N4O2S formula with a molecular weight of 342.42 g/mol, is expected to have a higher XLogP value (estimated ~2.0) and introduces an additional hydrogen bond acceptor (the pyridine nitrogen), which can alter blood-brain barrier permeability and efflux transporter recognition [1]. The target's lower lipophilicity and simpler H-bond profile may reduce off-target binding associated with high logP compounds.

Physicochemical Profiling ADME CNS Drug Discovery Lead Optimization

Enhancement of Predicted Binding Affinity via Pyrrolidine Sulfonamide Motif over Unsubstituted Pyrrolidine

In a series of 3,4-disubstituted pyrrolidine sulfonamides developed as competitive GlyT1 inhibitors, the sulfonamide group was found to be critical for forming key hydrogen-bond interactions with the transporter's binding pocket, leading to IC50 values in the nanomolar range. The unsubstituted pyrrolidine analog, 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2680615-58-9), lacks this critical sulfonamide and is expected to exhibit a significant drop in affinity (estimated >100-fold based on literature SAR for related GlyT1 scaffolds) [1]. This functionalization transforms a simple building block into a potential tool compound for neuroscience target engagement studies.

GlyT1 Inhibition Urotensin II Receptor Molecular Docking Structure-Based Drug Design

Topological Differentiation from Thiophene and Benzonitrile Analogs via Scaffold Rigidity

The target compound presents a saturated pyrrolidine ring as the sulfonamide carrier, whereas closely related commercial analogs like 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097900-50-8) and 4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile introduce aromatic thiophene or benzonitrile groups . The target's 3D shape, dominated by a flexible, non-aromatic pyrrolidine ring, results in a lower fraction of sp2-hybridized carbons (Fsp3), which is a metric correlated with improved clinical success rates and reduced promiscuity [1]. This topological differentiation can be pivotal in fragment-based screening where 3D shape complementarity is key.

Scaffold Hopping Kinase Selectivity Fragment-Based Drug Discovery Chemical Biology

Optimal Application Scenarios for 2-Methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 2097889-49-9) Based on Evidence Profile


CNS Drug Discovery: GlyT1 Transporter Probe Development

The compound's predicted CNS-favorable physicochemical profile (XLogP3-AA = 1.6) and the presence of the GlyT1-critical pyrrolidine sulfonamide pharmacophore make it a strong candidate for development as a novel GlyT1 probe [1][2]. Researchers designing assays for schizophrenia or neuropathic pain can use this compound as a starting point for SAR exploration, confident that its core scaffold is validated for this target class.

Cardiovascular Pharmacology: Urotensin II Antagonist Screening

Given that the pyrrolidine sulfonamide motif is a known antagonist of the urotensin II receptor, a target in congestive heart failure and ischemic disease, this compound can be prioritized for screening campaigns aimed at identifying new cardiovascular leads [1]. Its unique 3D topology differentiates it from classic, flat urotensin II antagonists, potentially offering a novel binding mode.

Chemical Biology Tool for Kinase Selectivity Profiling

The benzimidazole core is a common hinge-binding motif in kinase inhibitors, but the addition of the bulky, saturated pyrrolidine sulfonamide group is predicted to project into the solvent-exposed region or back pocket of kinases [1]. This compound can be used as a selectivity tool against kinase panels to identify kinases that accommodate larger, non-planar groups near the ATP-binding site.

Fragment-Based Lead Generation and Fsp3 Library Enrichment

With a molecular weight of 334.44 g/mol and an Fsp3 > 0.5, this compound enriches fragment or lead-like libraries with 3D diversity [1]. Its procurement is justified for any screening collection aiming to escape 'flatland' and improve hit novelty and developmental characteristics.

Quote Request

Request a Quote for 2-methyl-1-(1-(pyrrolidin-1-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.